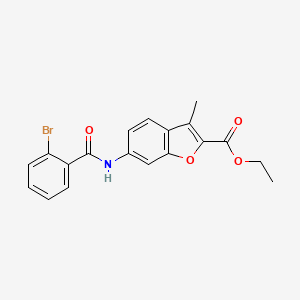

Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate has been synthesized and studied for its potential as an acetylcholinesterase inhibitor, which could be relevant for the treatment of Alzheimer's disease . Another related compound, ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, undergoes intramolecular cyclization to form a complex heterocyclic structure . Additionally, ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been examined for their physicochemical properties and their ability to form complexes with various metal ions .

Synthesis Analysis

The synthesis of related compounds involves various cyclization reactions and functional group transformations. For example, the synthesis of ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate includes steps that may be relevant for the synthesis of Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate, such as the formation of heterocyclic structures . The intramolecular cyclization process described for ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate could also provide insights into potential synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate would likely exhibit characteristics similar to the compounds discussed in the papers. For instance, the presence of a benzofuran moiety is a common feature that could influence the electronic and steric properties of the molecule. The molecular modeling of related compounds, as mentioned in the first paper, could be applied to predict the docking and binding properties of the target compound .

Chemical Reactions Analysis

The chemical reactivity of Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate can be inferred from the reactions described for similar compounds. The presence of a bromo substituent suggests potential for further functionalization through nucleophilic substitution reactions. The compounds studied in the papers undergo various reactions, including cyclization and complexation with metal ions, which could be relevant for understanding the reactivity of the target compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate are not directly reported, related compounds have been studied for their acid-base properties, solubility, and chemical stability . These properties are crucial for the practical application of such compounds in medicinal chemistry and materials science. The solubility products of complexes formed with metal ions are also of interest, as they can influence the compound's behavior in biological systems or as part of catalytic processes .

科学的研究の応用

Synthesis and Characterization

Benzofuran derivatives, including Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate, are synthesized through various chemical reactions involving dehydrogenation, bromination, and hydrazide formation. These compounds are characterized using spectroscopic and X-ray diffraction techniques, providing detailed insights into their molecular structure and properties. Such studies lay the groundwork for understanding the reactivity and potential applications of these compounds in medicinal chemistry and material science (Shekarchi et al., 2003).

Potential Applications

Pharmaceutical Research : The structural modification of benzofuran derivatives leads to the creation of compounds with potential pharmacological activities. For example, modifications can yield potent GPR35 agonists, indicating applications in the development of new drugs targeting specific G protein-coupled receptors (Thimm et al., 2013). Furthermore, derivatives synthesized from ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates show antiinflammatory, analgesic, and antipyretic activities, highlighting their potential in creating new therapeutic agents (Abignente et al., 1983).

Material Science : The synthesis of benzofuran derivatives, including ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, has been shown to possess significant nonlinear optical (NLO) properties. These findings suggest applications in the development of materials for technological applications, such as optical switching, data storage, and photovoltaics (Muhammad Haroon et al., 2019).

Anticancer Research : Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been explored for their anticancer activity, with some compounds displaying potent activity against colon HCT-116 human cancer cell line. This underscores the role of benzofuran derivatives in the synthesis of anticancer agents (Abdel-Motaal et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 6-[(2-bromobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO4/c1-3-24-19(23)17-11(2)13-9-8-12(10-16(13)25-17)21-18(22)14-6-4-5-7-15(14)20/h4-10H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXMEVDZWRAXST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-bromobenzamido)-3-methylbenzofuran-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(tert-butyl)-N-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541212.png)

![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2541216.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2541223.png)

![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2541225.png)

![(5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2541232.png)

![N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2541233.png)